molecular formula C10H8N2O3 B1648053 7-Methyl-3-nitroquinolin-4-ol

7-Methyl-3-nitroquinolin-4-ol

Cat. No.: B1648053
M. Wt: 204.18 g/mol
InChI Key: UHNGNAKCLOWVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-3-nitroquinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl group at the 7th position, a nitro group at the 3rd position, and a hydroxyl group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-nitroquinolin-4-ol can be achieved through various synthetic routes. One common method involves the nitration of 7-methylquinolin-4-ol using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration .

Another approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzyl alcohol with secondary alcohols in the presence of a catalyst can yield quinoline derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-nitroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methyl-3-nitroquinolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-3-nitroquinolin-4-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-nitroquinolin-4-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a cytotoxic agent, while the hydroxyl group allows for further functionalization and derivatization .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

7-methyl-3-nitro-1H-quinolin-4-one

InChI

InChI=1S/C10H8N2O3/c1-6-2-3-7-8(4-6)11-5-9(10(7)13)12(14)15/h2-5H,1H3,(H,11,13)

InChI Key

UHNGNAKCLOWVMQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

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